molecular formula C19H23NO5 B11221890 Dimethyl 1-methyl-4-[2-(propan-2-yloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-methyl-4-[2-(propan-2-yloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11221890
M. Wt: 345.4 g/mol
InChI Key: IBFGZUKTBGXAQZ-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 1-METHYL-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-METHYL-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 1-METHYL-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted dihydropyridine compounds.

Scientific Research Applications

3,5-DIMETHYL 1-METHYL-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of cardiovascular drugs due to its structural similarity to calcium channel blockers.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-METHYL-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In the context of medicinal chemistry, it may act as a calcium channel blocker by binding to the L-type calcium channels in cardiac and smooth muscle cells. This binding inhibits calcium influx, leading to vasodilation and reduced cardiac workload.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.

    Amlodipine: Another calcium channel blocker used in the treatment of hypertension and angina.

    Felodipine: A dihydropyridine derivative with potent vasodilatory effects.

Uniqueness

3,5-DIMETHYL 1-METHYL-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives. Its unique structure allows for potential modifications to enhance its therapeutic efficacy and reduce side effects.

Properties

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

dimethyl 1-methyl-4-(2-propan-2-yloxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H23NO5/c1-12(2)25-16-9-7-6-8-13(16)17-14(18(21)23-4)10-20(3)11-15(17)19(22)24-5/h6-12,17H,1-5H3

InChI Key

IBFGZUKTBGXAQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)C)C(=O)OC

Origin of Product

United States

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